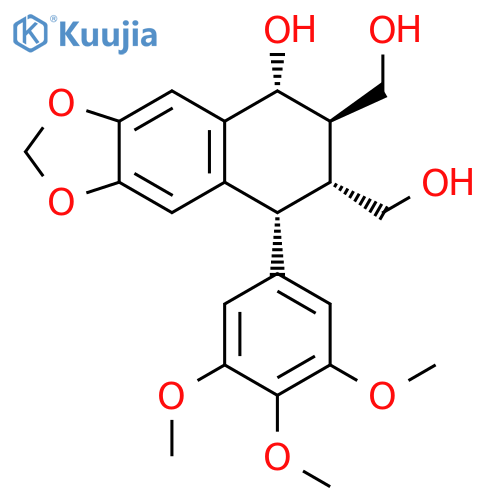Cas no 78339-51-2 (Podophyllol)
ポドフィロール(Podophyllol)は、天然由来のリグナン化合物であり、主にPodophyllum属植物から抽出されます。この化合物は、抗腫瘍活性や抗ウイルス特性を示すことが知られており、特に化学療法や医薬品開発において重要な中間体として利用されています。その構造的特徴から、細胞増殖抑制効果や微小管阻害作用を有し、がん治療研究の分野で注目されています。また、高い生体適合性と選択的毒性を示す点が特徴で、副作用を軽減しながら効果を発揮できる可能性があります。化学的安定性に優れ、各種有機合成反応への応用も可能なため、創薬研究における有用性が評価されています。

Podophyllol structure
Podophyllol 化学的及び物理的性質
名前と識別子
-
- (5R,6R,7R,8R)-5,6,7,8-Tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol
- (-)-Podophyllol
- Podophyllol
- NSC36373
- NSC36372
- Naphtho[2,3-dioxole-6,7-dimethanol, 5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-, (higher melting isomer)
- Naphtho[2,3-dioxole-6,7-dimethanol, 5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-, higher melting isomer
- (5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol
- G90639
- ((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol
- AKOS040760641
- 78339-51-2
- DA-56954
- CS-0135209
- HY-N7685
-
- インチ: 1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3
- InChIKey: HNOIIHCYJKCZRK-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C2=C([H])C3=C(C([H])=C2C([H])(C2C([H])=C(C(=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C([H])(C([H])([H])O[H])C1([H])C([H])([H])O[H])OC([H])([H])O3
計算された属性
- せいみつぶんしりょう: g/mol
- どういたいしつりょう: g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- ぶんしりょう: g/mol
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 179-181 ºC
- ようかいど: ほとんど溶けない(0.05 g/l)(25ºC)、
Podophyllol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN2090-1 mL * 10 mM (in DMSO) |
Podophyllol |
78339-51-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1120 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19120-10mg |
Podophyllol |
78339-51-2 | 10mg |
¥2002.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN2090-10mg |
Podophyllol |
78339-51-2 | 10mg |
¥ 1520 | 2024-07-19 | ||
| Ambeed | A1145885-1mg |
((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol |
78339-51-2 | 97% | 1mg |
$39.0 | 2024-04-17 | |
| TargetMol Chemicals | TN2090-1 ml * 10 mm |
Podophyllol |
78339-51-2 | 1 ml * 10 mm |
¥ 1120 | 2024-07-19 | ||
| MedChemExpress | HY-N7685-5mg |
Podophyllol |
78339-51-2 | 5mg |
¥2500 | 2022-08-31 | ||
| Ambeed | A1145885-10mg |
((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol |
78339-51-2 | 97% | 10mg |
$200.0 | 2024-04-17 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2090-1 mg |
Podophyllol |
78339-51-2 | 1mg |
¥1313.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN2090-10 mg |
Podophyllol |
78339-51-2 | 98% | 10mg |
¥ 1,520 | 2023-07-10 | |
| Ambeed | A1145885-5mg |
((5R,6R,7R,8R)-5-Hydroxy-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxole-6,7-diyl)dimethanol |
78339-51-2 | 97% | 5mg |
$134.0 | 2024-04-17 |
Podophyllol 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
78339-51-2 (Podophyllol) 関連製品
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 4770-00-7(3-cyano-4-nitroindole)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:78339-51-2)Podophyllol

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ